1-Ethyl-5-(4-fluorophenyl)-1h-pyrazole-4-carbaldehyde
Description
1-Ethyl-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative featuring an ethyl group at the 1-position and a 4-fluorophenyl substituent at the 5-position of the pyrazole ring. The 4-carbaldehyde group provides a reactive site for further chemical modifications. Pyrazole derivatives are widely studied for their antimicrobial, anti-inflammatory, and anticancer properties, with substituent patterns critically influencing their biological activity and physicochemical properties .
For instance, 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde (CAS: 306936-57-2) shares the fluorophenyl and carbaldehyde groups but lacks the ethyl substituent, leading to differences in lipophilicity and steric bulk .
Properties
Molecular Formula |
C12H11FN2O |
|---|---|
Molecular Weight |
218.23 g/mol |
IUPAC Name |
1-ethyl-5-(4-fluorophenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C12H11FN2O/c1-2-15-12(10(8-16)7-14-15)9-3-5-11(13)6-4-9/h3-8H,2H2,1H3 |
InChI Key |
WEWLWPBHSKNVHC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Hydrazone Intermediate Synthesis
Hydrazine derivatives react with β-ketoesters to form hydrazones, which undergo cyclization to yield 1-substituted pyrazoles. For example:
This intermediate is subsequently alkylated at the N1 position using ethyl iodide in the presence of a base such as potassium carbonate.
Formylation Strategies
Vilsmeier–Haack Reaction
The Vilsmeier–Haack reaction is the most widely used method for introducing the aldehyde group at the C4 position of the pyrazole ring. The protocol involves:
-
Generating the Vilsmeier reagent by reacting dimethylformamide (DMF) with phosphoryl chloride (POCl) at 0°C.
-
Treating the pyrazole intermediate with the reagent at 80°C for 6 hours.
-
Reagents : 1-Ethyl-5-(4-fluorophenyl)-1H-pyrazole (1.0 equiv), DMF (8.0 equiv), POCl (3.0 equiv).
-
Conditions : 0°C → 80°C, 6 hours.
-
Yield : 68–73% after column chromatography.
Table 1: Optimization of Vilsmeier–Haack Formylation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| POCl Equiv | 3.0 | Maximizes electrophilicity |
| Temperature | 80°C | Completes formylation |
| Reaction Time | 6 hours | Balances conversion vs. decomposition |
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the pyrazole’s C5 position. For 1-ethyl-5-(4-fluorophenyl) derivatives, this method enables late-stage diversification.
-
Prepare a triflate or halide precursor at C5.
-
React with 4-fluorophenylboronic acid under Pd(PPh) catalysis.
Example :
Table 2: Cross-Coupling Conditions and Outcomes
| Boronic Acid | Catalyst Loading | Base | Yield (%) |
|---|---|---|---|
| 4-Fluorophenyl | 8 mol% Pd | KPO | 72 |
| 4-Methoxyphenyl | 8 mol% Pd | KPO | 68 |
Alternative Pathways
Claisen-Schmidt Condensation
While less common, this method involves condensation of pyrazole aldehydes with ketones. For example, reacting 1-ethyl-1H-pyrazole-4-carbaldehyde with 4-fluoroacetophenone under basic conditions yields the target compound.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A reported protocol uses DMF/POCl under microwave conditions (100°C, 20 minutes) to achieve 70% yield.
Spectroscopic Validation
-
H NMR : The aldehyde proton resonates at δ 9.8–10.2 ppm, while the ethyl group’s triplet (δ 1.26 ppm) and quartet (δ 4.07 ppm) confirm N-alkylation.
-
F NMR : A singlet at δ -115 ppm confirms the para-fluorophenyl group.
Industrial-Scale Production
Bulk synthesis employs continuous flow reactors to enhance safety and efficiency. Key parameters include:
Challenges and Solutions
-
Side Reactions : Over-formylation is mitigated by controlling POCl stoichiometry.
-
Pd Catalyst Cost : Recyclable Pd nanoparticles reduce expenses.
Emerging Technologies
Recent advances include enzymatic formylation using aldehyde dehydrogenases and photoredox catalysis for C–H activation, though these remain experimental .
Chemical Reactions Analysis
1-Ethyl-5-(4-fluorophenyl)-1h-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-5-(4-fluorophenyl)-1h-pyrazole-4-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry: The compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Ethyl-5-(4-fluorophenyl)-1h-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its interaction with microbial enzymes can inhibit their function, resulting in antimicrobial activity. Similarly, its binding to cancer cell receptors can induce apoptosis or inhibit cell proliferation, contributing to its anticancer properties.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences and reported properties of analogous pyrazole-4-carbaldehyde derivatives:
Physicochemical Properties
- Lipophilicity : Ethyl and benzyl substituents increase logP values compared to unsubstituted analogs. For example, the 4-isopropylbenzyl group in ’s compound likely enhances lipid solubility, aiding cellular uptake .
- Synthetic Accessibility: Microwave-assisted synthesis () is noted for improving yields and reducing reaction times in pyrazole-carbaldehyde derivatives, suggesting a viable route for synthesizing the target compound .
Crystallographic and Conformational Insights
- Pyrazoline derivatives (e.g., ) exhibit planar or slightly puckered rings due to dihydro saturation, contrasting with the fully aromatic pyrazole core in the target compound. This difference influences molecular rigidity and intermolecular interactions .
- Crystallography tools like SHELXL and ORTEP-3 () are critical for confirming substituent orientations and hydrogen-bonding patterns, which correlate with stability and reactivity .
Biological Activity
1-Ethyl-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-Ethyl-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is , with a molecular weight of 219.21 g/mol. The presence of the fluorophenyl group is significant as it can influence the compound's lipophilicity and biological activity.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with pyrazole derivatives, including:
- Anticancer Activity : Pyrazoles have shown promising results against different cancer cell lines. For example, derivatives have been tested for cytotoxicity against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines.
- Anti-inflammatory Effects : Some pyrazole derivatives exhibit significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.
- Antimicrobial Properties : Pyrazoles have been evaluated for their effectiveness against various bacterial strains, showing potential as antibacterial agents.
Anticancer Studies
A study conducted by Abadi et al. evaluated the cytotoxic potential of several pyrazole derivatives, including 1-Ethyl-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde. The compound demonstrated significant growth inhibition in various cancer cell lines with IC50 values indicating potent activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-Ethyl-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | MCF7 | 3.79 |
| 1-Ethyl-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | NCI-H460 | 42.30 |
Anti-inflammatory Activity
In another study, pyrazole derivatives were assessed for their ability to inhibit TNF-α production in vitro. The compound showed a reduction in TNF-α levels comparable to standard anti-inflammatory drugs.
Antimicrobial Studies
Research by Selvam et al. highlighted the antimicrobial activity of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited effective inhibition against strains such as E. coli and S. aureus.
Case Studies
Several case studies illustrate the application of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A combination therapy involving 1-Ethyl-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde and doxorubicin was tested on MCF7 cells, showing enhanced cytotoxicity compared to doxorubicin alone.
- Chronic Inflammation Models : In vivo studies demonstrated that administering the compound significantly reduced inflammation markers in animal models of chronic inflammation.
Q & A
Q. Key Variables :
- Solvent choice : Ethanol improves solubility of intermediates, while acetonitrile accelerates reaction rates.
- Catalysts : Acidic or basic conditions (e.g., HCl or KOH) modulate cyclization efficiency.
- Temperature : Reflux (~80°C) ensures optimal kinetics without decomposition .
Q. Yield Optimization :
- Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >85% purity.
- Yields range from 60–75% depending on substituent steric effects .
How can structural characterization of this compound be methodologically validated?
Basic Research Question
- NMR Spectroscopy :
- ¹H NMR : Aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Fluorophenyl protons show splitting patterns (e.g., doublets at δ 7.2–7.8 ppm due to para-F substitution) .
- ¹³C NMR : The aldehyde carbon resonates at δ 190–195 ppm; pyrazole carbons appear at δ 140–160 ppm .
- Mass Spectrometry : ESI-MS confirms molecular weight (MW = 232.23 g/mol) with [M+H]⁺ peak at m/z 233.2 .
- X-ray Crystallography : Resolves stereoelectronic effects of the ethyl and fluorophenyl groups on crystal packing .
Q. Advanced Validation :
- HPLC-PDA : Quantifies purity (>97%) and identifies byproducts (e.g., unreacted aldehydes) .
What advanced strategies address contradictions in reported biological activities of pyrazole derivatives?
Advanced Research Question
Discrepancies in antimicrobial or anticancer activity arise from:
-
Substituent Effects :
Substituent Biological Activity Trend Source -CHO (aldehyde) Moderate COX-2 inhibition (IC₅₀ ~10 µM) -COOH (carboxylic acid) Enhanced solubility but reduced potency -SH (thiol) Improved thiol-mediated enzyme binding
Q. Methodological Solutions :
- Dose-Response Assays : Use standardized cell lines (e.g., HeLa or MCF-7) with controls for fluorophenyl-mediated cytotoxicity .
- Molecular Docking : Compare binding affinities to target proteins (e.g., kinases) using Schrödinger Suite or AutoDock .
How does the Vilsmeier-Haack reaction mechanistically contribute to pyrazole aldehyde synthesis?
Advanced Research Question
The Vilsmeier-Haack reaction () introduces the aldehyde group via:
Formation of Chloroiminium Ion : POCl₃ reacts with DMF to generate electrophilic [(CH₃)₂N=CHCl]⁺.
Electrophilic Attack : The pyrazole ring’s C4 position is activated for formylation.
Hydrolysis : Quenching with H₂O yields the aldehyde.
Q. Kinetic Insights :
- Rate-determining step is electrophilic substitution (activation energy ~50 kJ/mol).
- Steric hindrance from the ethyl group slows formylation, requiring excess POCl₃ .
What analytical methods resolve data contradictions in reaction optimization studies?
Advanced Research Question
Conflicting reports on reaction yields or byproducts are addressed via:
- DoE (Design of Experiments) : Multi-factor analysis (e.g., solvent, temperature, catalyst ratio) identifies optimal conditions .
- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., hydrazone intermediates at 1650 cm⁻¹) .
- Isotopic Labeling : ¹⁸O-labeled aldehydes confirm hydrolysis pathways in mechanistic studies .
How do electronic effects of the 4-fluorophenyl group influence reactivity?
Advanced Research Question
The para-fluorine atom:
Q. Computational Evidence :
- DFT calculations (B3LYP/6-31G*) show fluorine increases partial positive charge at C4 by 0.2 e .
What are the challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
- Byproduct Control : Scale-up increases side reactions (e.g., over-alkylation). Solutions include:
- Slow addition of ethylating agents to minimize diethylated byproducts.
- Continuous-flow reactors for precise temperature control .
- Purification : Preparative HPLC replaces column chromatography for >100 g batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
